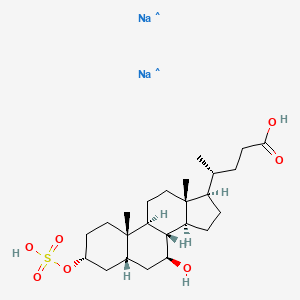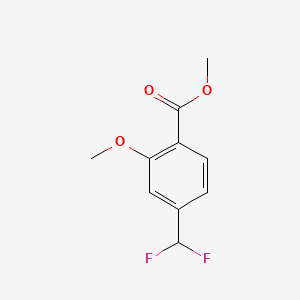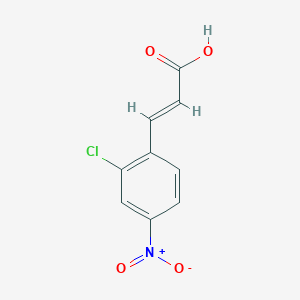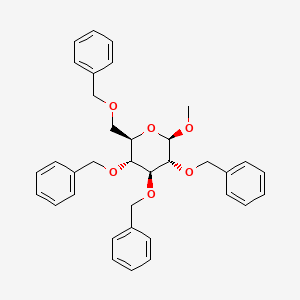
3-Sulfo-ursodeoxycholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Sulfo-ursodeoxycholic Acid Disodium Salt involves several steps:
Synthesis of Ursodeoxycholic Acid: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through stereoselective electroreduction.
Conversion to Disodium Salt: The di-trimethylammonium salt is treated with organic or inorganic sodium bases to obtain the tri-sodium salt of ursodeoxycholic acid 3,7-disulfate.
Chemical Reactions Analysis
3-Sulfo-ursodeoxycholic Acid Disodium Salt undergoes various chemical reactions:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent ursodeoxycholic acid.
Substitution: It can undergo substitution reactions where the sulfo group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Sulfo-ursodeoxycholic Acid Disodium Salt has several scientific research applications:
Pharmaceuticals: It is used in the formulation of drugs for the treatment of liver diseases and gallstones.
Biological Studies: It is used in studies related to bile acid metabolism and its effects on liver function.
Medical Research: It is used in the development of treatments for cholestatic liver diseases and other related conditions.
Mechanism of Action
The mechanism of action of 3-Sulfo-ursodeoxycholic Acid Disodium Salt involves several pathways:
Bile Acid Pool Replacement: It replaces more toxic bile acids in the bile acid pool, reducing their harmful effects.
Anticholestatic Effects: It exerts anticholestatic effects by protecting cholangiocytes and stimulating impaired hepatocellular secretion.
Anti-inflammatory and Anti-apoptotic Effects: It induces antioxidant defense mechanisms and prevents apoptosis in hepatocytes.
Comparison with Similar Compounds
3-Sulfo-ursodeoxycholic Acid Disodium Salt is unique compared to other bile acid derivatives due to its specific sulfation at the 3-position. Similar compounds include:
Ursodeoxycholic Acid: The parent compound without the sulfo group.
Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.
Deoxycholic Acid: A bile acid with a different structure and function.
These compounds differ in their chemical structure, biological activity, and therapeutic applications.
Properties
Molecular Formula |
C24H40Na2O7S |
|---|---|
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 |
InChI Key |
YZEFIDPAKGZPAG-KAEFGRNISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C.[Na].[Na] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)



![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)

![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)


![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
